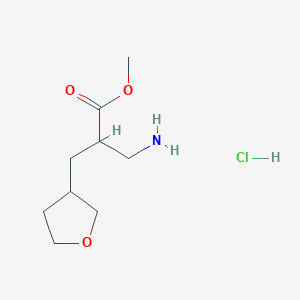
2-Chlor-4-(4-fluorphenyl)benzoesäure
Übersicht
Beschreibung
“2-Chloro-4-(4-fluorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H8ClFO2 . It is used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(4-fluorophenyl)benzoic acid” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a carboxylic acid group . The exact 3D structure can be viewed using specific software .
Physical And Chemical Properties Analysis
“2-Chloro-4-(4-fluorophenyl)benzoic acid” is a solid with a melting point of 181-183 °C (lit.) . It is soluble in 95% ethanol at a concentration of 50 mg/mL, forming a clear to very slightly hazy, colorless to very faintly yellow solution .
Wissenschaftliche Forschungsanwendungen
Synthese anderer Verbindungen
2-Chlor-4-(4-fluorphenyl)benzoesäure kann als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet werden. Zum Beispiel wurde es bei der Herstellung von 2-(2-Chlor-4-fluorphenyl)-benzothiazol verwendet .
Enzymatische Produktion von Fluorcatecholen
Diese Verbindung wurde auch bei der enzymatischen Herstellung von Fluorcatecholen eingesetzt . Fluorcatechole sind wichtig, da sie als Bausteine bei der Synthese von Arzneimitteln und Agrochemikalien verwendet werden.
Forschung und Entwicklung
Als Spezialchemikalie wird this compound häufig in Forschungs- und Entwicklungslaboren verwendet. Wissenschaftler können sie verwenden, um ihre Eigenschaften und Reaktionen mit anderen Verbindungen zu untersuchen .
Safety and Hazards
“2-Chloro-4-(4-fluorophenyl)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Wirkmechanismus
Target of Action
A structurally similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death (apoptosis), with a kd value of 400 μm .
Mode of Action
Based on its structural similarity to 4-(4-fluorophenyl)benzoic acid, it may interact with its target protein (such as bcl-2) and modulate its function . This interaction could lead to changes in the protein’s activity, potentially influencing cell survival or death.
Biochemical Pathways
If it does indeed target bcl-2, it could impact the apoptotic pathway, influencing cell survival and death .
Result of Action
If it targets Bcl-2, it could potentially influence cell survival or death, depending on the context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(4-fluorophenyl)benzoic acid. For instance, factors such as temperature, pH, and the presence of other chemicals could affect its stability and activity .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(4-fluorophenyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind to Bcl-2, a protein involved in regulating cell death, with a dissociation constant (K_D) of 400 μM . This interaction suggests that 2-Chloro-4-(4-fluorophenyl)benzoic acid may have potential as a selective anti-cancer agent by modulating apoptosis pathways.
Cellular Effects
The effects of 2-Chloro-4-(4-fluorophenyl)benzoic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Bcl-2 can lead to the induction of apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, this compound may alter metabolic pathways within the cell, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(4-fluorophenyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. Its binding to Bcl-2 inhibits the protein’s function, leading to the activation of apoptotic pathways . This inhibition can result in the downregulation of anti-apoptotic signals and the promotion of cell death in cancerous cells. Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-fluorophenyl)benzoic acid can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the context of cancer cell apoptosis.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-fluorophenyl)benzoic acid in animal models are dose-dependent. At lower dosages, the compound has been shown to effectively induce apoptosis in cancer cells without significant toxicity . At higher dosages, toxic effects such as organ damage and adverse physiological responses have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Chloro-4-(4-fluorophenyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism, potentially leading to alterations in energy production and utilization.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-(4-fluorophenyl)benzoic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(4-fluorophenyl)benzoic acid plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
2-chloro-4-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKYAJFHYCUTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673469 | |
| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728951-41-5 | |
| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463433.png)



![4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463438.png)



![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)
![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)


